N,N'-Bis[(3-hydroxybutoxy)methyl]urea
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Overview
Description
N,N’-Bis[(3-hydroxybutoxy)methyl]urea is an organic compound with the molecular formula C11H24N2O5. It is a derivative of urea, where the hydrogen atoms are replaced by (3-hydroxybutoxy)methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[(3-hydroxybutoxy)methyl]urea typically involves the reaction of urea with (3-hydroxybutoxy)methyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of N,N’-Bis[(3-hydroxybutoxy)methyl]urea can be achieved through a similar synthetic route but with optimized reaction conditions to maximize yield and purity. The process may involve the use of continuous reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis[(3-hydroxybutoxy)methyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction may produce amines. Substitution reactions can result in a variety of substituted urea derivatives .
Scientific Research Applications
N,N’-Bis[(3-hydroxybutoxy)methyl]urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical assays and as a reagent in various biological experiments.
Industry: The compound is used in the production of polymers, resins, and adhesives.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(hydroxymethyl)urea: A similar compound with hydroxymethyl groups instead of (3-hydroxybutoxy)methyl groups.
Dimethylolurea: Another related compound with two hydroxymethyl groups attached to the urea moiety.
Uniqueness
N,N’-Bis[(3-hydroxybutoxy)methyl]urea is unique due to the presence of (3-hydroxybutoxy)methyl groups, which impart distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in various fields .
Properties
122480-20-0 | |
Molecular Formula |
C11H24N2O5 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
1,3-bis(3-hydroxybutoxymethyl)urea |
InChI |
InChI=1S/C11H24N2O5/c1-9(14)3-5-17-7-12-11(16)13-8-18-6-4-10(2)15/h9-10,14-15H,3-8H2,1-2H3,(H2,12,13,16) |
InChI Key |
QSLJHBWQENHGMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOCNC(=O)NCOCCC(C)O)O |
Origin of Product |
United States |
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